molecular formula C7H7BF2O3 B2522209 4-Hydroxymethyl-2,6-difluorophenylboronic acid CAS No. 1451393-60-4

4-Hydroxymethyl-2,6-difluorophenylboronic acid

Cat. No.: B2522209
CAS No.: 1451393-60-4
M. Wt: 187.94
InChI Key: MJXZDKYAMFZLML-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2,6-difluorophenylboronic acid is a boronic acid derivative with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of a hydroxymethyl group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Safety and Hazards

The compound has some safety hazards associated with it. It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Boronic acids, including “4-Hydroxymethyl-2,6-difluorophenylboronic acid”, have wide applications in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is particularly notable . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxymethyl-2,6-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, can potentially influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-2,6-difluorophenylboronic acid typically involves the reaction of 2,6-difluorobenzyl alcohol with boronic acid reagents under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the alcohol is converted to the corresponding boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[2,6-difluoro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZDKYAMFZLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)CO)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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